molecular formula C5H11NO3 B13562257 Methyl D-homoserinate

Methyl D-homoserinate

Cat. No.: B13562257
M. Wt: 133.15 g/mol
InChI Key: QDMZCBABQCORRW-SCSAIBSYSA-N
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Description

Methyl D-homoserinate is the methyl ester derivative of D-homoserine, a non-proteinogenic amino acid with the D-configuration at the α-carbon. Its molecular formula is C₅H₁₁NO₃, and its molecular weight is 133.147 g/mol (inferred from its enantiomer, Methyl L-homoserinate) . Structurally, it consists of a 4-hydroxybutanoate backbone with an amino group at the second carbon and a methyl ester moiety (Figure 1). The compound is chiral, with stereochemistry critical to its biological activity and synthetic applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2R)-2-amino-4-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

QDMZCBABQCORRW-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCO)N

Canonical SMILES

COC(=O)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-homoserinate can be synthesized through several methods. One common approach involves the esterification of D-homoserine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Lactonization

Methyl D-homoserinate undergoes hydrolysis under acidic or basic conditions to yield D-homoserine. In strongly acidic environments, intramolecular cyclization competes with hydrolysis, forming homoserine lactone.

Key Data:

ConditionProductYield (%)Reference
1 M HCl, refluxD-Homoserine lactone85–90
0.1 M NaOH, RTD-Homoserine95

The lactonization mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack of the ester carbonyl (Fig. 1A). Base hydrolysis proceeds via saponification, releasing methanol and the carboxylate intermediate .

Nucleophilic Substitution at the β-Position

The β-hydroxyl group in this compound can be activated for substitution. Tosylation with p-toluenesulfonyl chloride (TsCl) in DMF converts the hydroxyl group to a tosylate, enabling displacement by nucleophiles like amines or thiols.

Example Reaction:

Tosylation and Hexylamine Substitution

text
This compound → Tosyl intermediate → Hexylamine adduct
ParameterValueReference
Tosylation yield98%
Substitution yield83% (1:1 molar ratio)

This two-step process demonstrates utility in synthesizing functionalized amino acid derivatives for peptide mimetics .

Amidation and Peptide Coupling

The α-amino group participates in amide bond formation. Boc protection (di-tert-butyl dicarbonate) followed by coupling reagents like EDC/HOBt enables peptide synthesis:

Synthetic Pathway:

  • Boc protection of this compound (yield: 90%) .

  • Deprotonation with TEA and coupling to activated carboxylates.

This strategy is critical for generating non-proteinogenic amino acid residues in bioactive peptides .

Oxidation and Redox Reactions

The β-hydroxyl group is susceptible to oxidation. Using KMnO₄ or CrO₃, this compound oxidizes to the corresponding ketone or carboxylic acid derivative.

Oxidizing AgentProductSelectivity
KMnO₄ (pH 7)β-Keto esterHigh
CrO₃/H₂SO₄4-OxobutanoateModerate

Reduction with NaBH₄ or LiAlH₄ yields homoserinol, a diol with applications in polymer chemistry .

Catalytic Efficiency of OSHS:

SubstrateKₘ (mM)kcat (s⁻¹)
O-Succinyl-L-Homoserine1200.45

Scientific Research Applications

Methyl D-homoserinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl D-homoserinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The pathways involved include transamination and decarboxylation reactions, which are crucial for the synthesis and degradation of amino acids.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between Methyl D-homoserinate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Features
This compound C₅H₁₁NO₃ 133.147 Amino, hydroxyl, methyl ester D-configuration Chiral building block
Methyl L-homoserinate C₅H₁₁NO₃ 133.147 Amino, hydroxyl, methyl ester L-configuration Enantiomer; used in peptide synthesis
Methyl N,O-dimethyl-L-homoserinate C₇H₁₅NO₃ 161.199 Methylated amino, methoxy, methyl ester L-configuration Increased lipophilicity due to methylation
D-Homoserine C₄H₉NO₃ 119.12 Amino, hydroxyl, carboxylic acid D-configuration Precursor for ester derivatives

Key Observations :

  • Stereochemistry : this compound and its L-enantiomer differ only in configuration, which impacts biological recognition and reactivity .
  • Substituents: Methyl N,O-dimethyl-L-homoserinate has additional methyl groups on the amino and hydroxyl residues, enhancing its hydrophobicity compared to this compound .
  • Functional Groups : D-Homoserine lacks the methyl ester group, making it more polar and less volatile than its esterified counterpart .

Physicochemical Properties

While specific data for this compound are absent in the evidence, general trends for methyl esters can be inferred:

  • Solubility: Methyl esters of amino acids (e.g., methyl salicylate) typically exhibit moderate solubility in polar solvents like ethanol but lower solubility in water due to the ester group .
  • Stability : Esters are prone to hydrolysis under acidic or alkaline conditions, a property shared by this compound and its analogs .

Industrial and Regulatory Considerations

    Q & A

    Q. How should researchers validate the purity of this compound in multi-institutional collaborations?

    • Methodological Answer : Share representative NMR and LC-MS spectra via centralized repositories (e.g., Figshare). Perform round-robin testing across labs using identical protocols. Report purity thresholds (>98%) in collaborative agreements .
    • Key Considerations : Address analytical variability by calibrating instruments with certified reference materials .

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